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molecular formula C18H23NO2 B8407676 4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

4-Methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

Cat. No. B8407676
M. Wt: 285.4 g/mol
InChI Key: FCJHDGUWJDXJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccc2c(c1)C13CCN(C)C(C2)C1C=CC(=O)C3
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:15]([cH:16]1)[C:14]13[CH:9]([CH:8]([CH2:7]2)[N:19]([CH3:20])[CH2:18][CH2:17]1)[CH:10]=[CH:11][C:12](=[O:21])[CH2:13]3.[CH3:22][CH2:23][OH:24]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:15]([cH:16]1)[C:14]13[CH:9]([CH:8]([CH2:7]2)[N:19]([CH3:20])[CH2:18][CH2:17]1)[CH2:10][CH2:11][C:12](=[O:21])[CH2:13]3

Inputs

Step One
Name
COc1ccc2c(c1)C13CCN(C)C(C2)C1C=CC(=O)C3
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc2c(c1)C13CCN(C)C(C2)C1C=CC(=O)C3
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
COc1ccc2c(c1)C13CCN(C)C(C2)C1CCC(=O)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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